Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a tert-butyl group, and an ethoxypyrimidinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxypyrimidinyl Group: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is functionalized with the ethoxypyrimidinyl group.
Addition of the Tert-Butyl Group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Uniqueness
®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the ethoxypyrimidinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H23N3O4 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3 |
InChI Key |
VCVKWLMGLDFONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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